molecular formula C15H18O3 B1614077 cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid CAS No. 736136-28-0

cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614077
CAS No.: 736136-28-0
M. Wt: 246.3 g/mol
InChI Key: RKPPDKWMENPRKR-CHWSQXEVSA-N
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Description

cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenylethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenylethyl ketone group: This step often involves Friedel-Crafts acylation, where a phenylacetyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols, while reduction of the carboxylic acid group can produce aldehydes or primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters or amides.

Scientific Research Applications

cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The phenylethyl ketone group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: The trans isomer has different spatial arrangement, leading to variations in reactivity and biological activity.

    2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: Without the cis or trans designation, this compound may exhibit different stereochemistry and properties.

    2-(2-Hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

(1R,2R)-2-phenacylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPDKWMENPRKR-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641368
Record name (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-28-0
Record name (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
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cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid

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